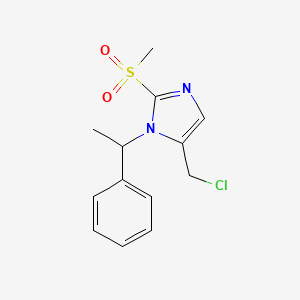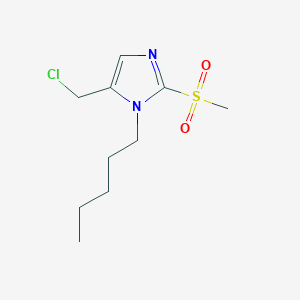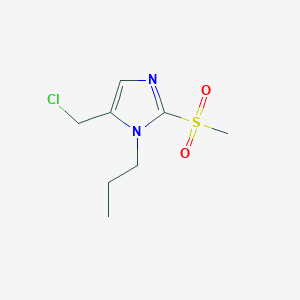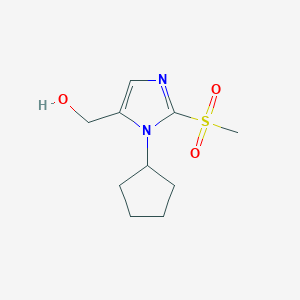
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole, also known as CMFMI, is a synthetic compound used in a variety of scientific research applications. It is often used in combination with other compounds in order to further study their effects on biochemical and physiological processes. CMFMI has been studied extensively in the laboratory and is known to have a number of advantages and limitations when it comes to its use in experiments.
Applications De Recherche Scientifique
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole is used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as it is able to inhibit the activity of enzymes such as cytochrome P450 and proteases. It has also been used in the study of signal transduction pathways, as it is able to inhibit the activity of protein kinases. This compound has also been used in the study of gene expression, as it is able to inhibit the activity of transcription factors. Finally, this compound has been used in the study of cell cycle regulation, as it is able to inhibit the activity of cyclin-dependent kinases.
Mécanisme D'action
The mechanism of action of 5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole is not fully understood. However, it is believed to work by binding to the active site of enzymes and proteins, thus blocking their activity. It is also believed to bind to the regulatory sites of proteins and transcription factors, thus inhibiting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is known to inhibit the activity of enzymes and proteins involved in signal transduction pathways, gene expression, and cell cycle regulation. It is also known to inhibit the activity of certain proteases and cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a high yield and is relatively stable in a variety of solvents. However, it is important to note that this compound is a relatively new compound, so its long-term effects and safety profile are not well understood.
Orientations Futures
The potential future directions for 5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into its safety profile and its potential toxicity is needed. Additionally, further research into its potential uses in drug delivery systems and its potential uses in drug development is needed. Finally, further research into its potential uses in gene therapy and its potential uses in cancer therapy is needed.
Méthodes De Synthèse
5-(Chloromethyl)-1-(furan-2-ylmethyl)-2-methanesulfonyl-1H-imidazole is synthesized from a combination of 5-chloromethyl-1-furan-2-ylmethyl-2-methanesulfonyl-1H-imidazole-4-carboxylic acid and anhydrous sodium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at a temperature of 80°C for a period of 4 to 8 hours. The reaction yields this compound in a yield of approximately 90%.
Propriétés
IUPAC Name |
5-(chloromethyl)-1-(furan-2-ylmethyl)-2-methylsulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3S/c1-17(14,15)10-12-6-8(5-11)13(10)7-9-3-2-4-16-9/h2-4,6H,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIILEYMTIBWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(N1CC2=CC=CO2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}morpholine](/img/structure/B6339950.png)
![{2-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]ethyl}diethylamine](/img/structure/B6339953.png)




![{2-Methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazol-5-yl}methanol](/img/structure/B6339986.png)
![{1-[2-(Dimethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6339994.png)
![[2-Methanesulfonyl-1-(2-methoxyethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6339995.png)
![5-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methanesulfonyl-1H-imidazole](/img/structure/B6340009.png)
![{1-[3-(Dimethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340028.png)

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[3-(Diethylamino)propyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340055.png)